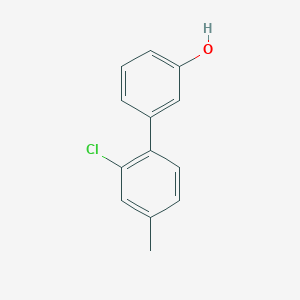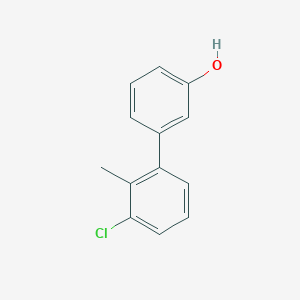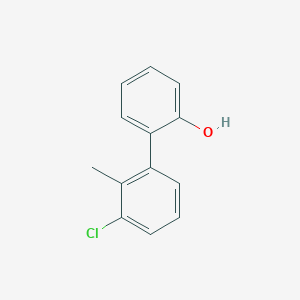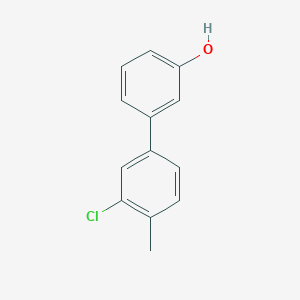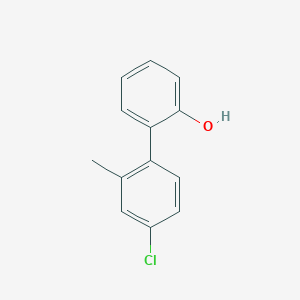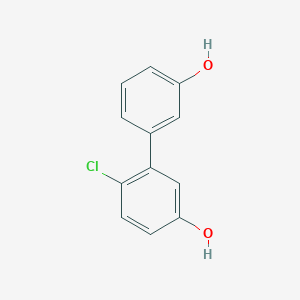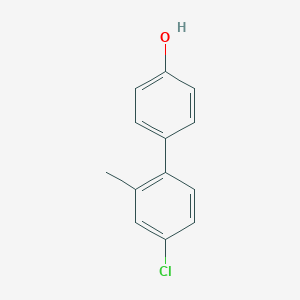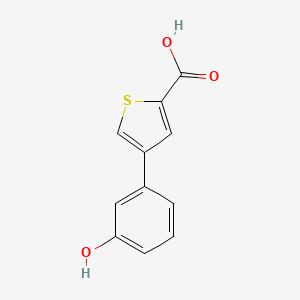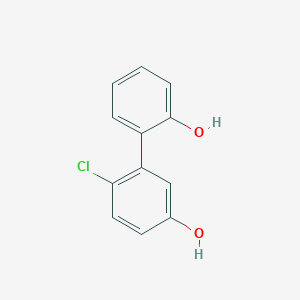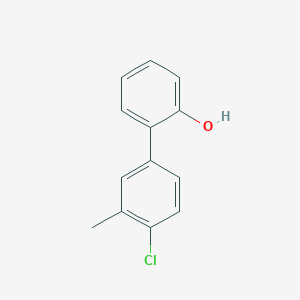
2-(4-Chloro-3-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-methylphenyl)phenol, 95% (2-MCPP) is a phenolic compound with a wide range of applications in the scientific and industrial fields. It is an organic compound that is used in the synthesis of various organic and inorganic compounds, such as polymers, pharmaceuticals, and agrochemicals. 2-MCPP has been studied extensively in the laboratory and has been found to have several biochemical and physiological effects. In
科学的研究の応用
2-(4-Chloro-3-methylphenyl)phenol, 95% is used in scientific research for a variety of applications. It is used in the synthesis of polymers, pharmaceuticals, and agrochemicals. It is also used as an intermediate in the synthesis of various organic and inorganic compounds, such as dyes, pigments, and surfactants. In addition, 2-(4-Chloro-3-methylphenyl)phenol, 95% is used in the synthesis of several other phenolic compounds, such as 4-chloro-3-methylphenol and 4-chloro-2-methylphenol.
作用機序
2-(4-Chloro-3-methylphenyl)phenol, 95% is a phenolic compound that is known to have several biochemical and physiological effects. It is thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also thought to have anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, 2-(4-Chloro-3-methylphenyl)phenol, 95% has been found to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
2-(4-Chloro-3-methylphenyl)phenol, 95% has several biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been found to have anti-inflammatory, anti-microbial, and anti-cancer properties. It is also thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
実験室実験の利点と制限
2-(4-Chloro-3-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and its synthesis is relatively straightforward. In addition, it is relatively stable and has a wide range of applications in the scientific and industrial fields. However, there are some limitations to using 2-(4-Chloro-3-methylphenyl)phenol, 95% in laboratory experiments. It is a hazardous compound and must be handled with care. In addition, it is a volatile compound and can easily evaporate if not stored properly.
将来の方向性
There are several potential future directions for research on 2-(4-Chloro-3-methylphenyl)phenol, 95%. One potential direction is to explore its potential applications in the pharmaceutical industry. In addition, further research into its mechanism of action and biochemical and physiological effects could lead to the development of novel therapeutic agents. Another potential direction is to explore its potential applications in the agrochemical industry, as it has been found to have anti-microbial and anti-cancer properties. Finally, further research into its synthesis could lead to the development of more efficient and cost-effective methods of production.
合成法
2-(4-Chloro-3-methylphenyl)phenol, 95% is synthesized through a two-step process. In the first step, 4-chloro-3-methylphenol is reacted with hydrogen bromide in an aqueous solution. This reaction produces 2-bromo-4-chloro-3-methylphenol, which is then reacted with potassium hydroxide to produce 2-(4-Chloro-3-methylphenyl)phenol, 95%. The reaction is carried out at a temperature of 80-90°C and is complete within 2-4 hours.
特性
IUPAC Name |
2-(4-chloro-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSRWYFMOGOBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683516 |
Source


|
| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-46-9 |
Source


|
| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

